Ethyl (R)-(-)-4-cyano-3-hydroxybutyrate is a chiral compound widely utilized as a key building block in organic synthesis, particularly in the pharmaceutical industry. Its significance stems from its role as a precursor in synthesizing various pharmaceuticals, most notably the cholesterol-lowering drug Atorvastatin (Lipitor) [].
Ethyl (3R)-4-cyano-3-hydroxybutanoate falls under the category of organic compounds, specifically as an ester with a cyano group. It is classified as a hydroxy acid derivative due to the presence of both hydroxy and cyano functional groups.
The synthesis of ethyl (3R)-4-cyano-3-hydroxybutanoate can be achieved through several methods, primarily involving asymmetric synthesis and enzymatic catalysis.
The molecular structure of ethyl (3R)-4-cyano-3-hydroxybutanoate can be described using various structural representations:
The structure features a butanoate backbone with a cyano group at the fourth carbon and a hydroxyl group at the third carbon. The stereochemistry at the chiral center (the third carbon) is specified as R.
Ethyl (3R)-4-cyano-3-hydroxybutanoate participates in various chemical reactions, primarily as an intermediate:
The mechanism of action for ethyl (3R)-4-cyano-3-hydroxybutanoate primarily revolves around its role as an intermediate in enzymatic reactions:
Ethyl (3R)-4-cyano-3-hydroxybutanoate exhibits several notable physical and chemical properties:
These properties indicate that it is relatively stable under standard laboratory conditions but should be handled with care due to its irritant classification.
Ethyl (3R)-4-cyano-3-hydroxybutanoate has several important applications in scientific research and industry:
Ethyl (3R)-4-cyano-3-hydroxybutanoate (C₇H₁₁NO₃; CAS 141942-85-0, 312745-91-8) is a chiral compound featuring a hydroxy group at the C3 position and a nitrile moiety at C4, attached to an ethyl ester terminus. Its molecular weight is 157.17 g/mol, with a density of 1.12 g/mL and a boiling point of 325.6±27.0 °C at atmospheric pressure. The compound typically presents as a colorless to pale yellow viscous liquid, soluble in chlorinated solvents, dimethyl sulfoxide, and methanol. A defining characteristic is its specific optical rotation ([α]₂₀ᴅ) ranging from -31° to -37° (c=1 in chloroform), confirming its (R)-configuration. The stereogenic center at C3 governs its enantioselective interactions in biochemical systems, while the nitrile and ester groups provide sites for further chemical derivatization, making it a versatile chiral synthon [5] [7] [9].
Table 1: Physicochemical Properties of Ethyl (3R)-4-cyano-3-hydroxybutanoate
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₇H₁₁NO₃ | - |
Molecular Weight | 157.17 g/mol | - |
CAS Number | 141942-85-0, 312745-91-8 | - |
Optical Rotation ([α]₂₀ᴅ) | -31° to -37° | c=1 in CHCl₃ |
Density | 1.12 g/mL | 20°C |
Boiling Point | 325.6±27.0 °C | 760 mmHg |
Refractive Index (n₂₀ᴅ) | 1.45 | 20°C |
Solubility | Chloroform, DMSO, Methanol | - |
The synthesis of ethyl (3R)-4-cyano-3-hydroxybutanoate evolved from low-yielding chemical resolutions to sophisticated enzymatic methods. Early chemical routes relied on asymmetric hydrogenation or chiral auxiliaries, which suffered from moderate enantioselectivity (typically 70-85% enantiomeric excess) and complex purification requirements. A significant advancement occurred with the introduction of biocatalytic technologies in the early 2000s. Patent WO2014075447A1 (2013) detailed a two-step enzymatic cascade using recombinant Escherichia coli strains: First, a ketoreductase reduced ethyl 4-chloroacetoacetate to ethyl (S)-4-chloro-3-hydroxybutanoate with NAD⁺ regeneration via glucose dehydrogenase. Subsequently, a halohydrin dehalogenase (HHDH) catalyzed the stereoinvertive cyanation of this intermediate using sodium cyanide, yielding the target (R)-enantiomer with >99% enantiomeric excess at industrially viable substrate concentrations (up to 3 M). This process minimized environmental pollution by eliminating heavy metal catalysts and enabled aqueous-phase reactions under mild conditions (pH 7.0-8.0, 25-30°C) [2] [6]. Parallel developments included nitrilase-mediated desymmetrization of 3-hydroxyglutaronitrile (developed by Dowpharma and Diversa), affording ethyl (R)-4-cyano-3-hydroxybutyric acid followed by esterification. This route achieved 100% theoretical yield with engineered enzymes operating at 3 M substrate concentration, demonstrating the industrial scalability of biocatalysis for this synthon [4] [10].
Table 2: Evolution of Synthetic Methods for Ethyl (3R)-4-cyano-3-hydroxybutanoate
Synthetic Approach | Key Features | Enantiomeric Excess (%) | Industrial Viability |
---|---|---|---|
Chemical Resolution | Diastereomeric salt formation; Chiral catalysts | 70-85 | Low (high waste generation) |
Ketoreductase Reduction | NADPH-dependent; Glucose cofactor regeneration | >99 | High |
Halohydrin Dehalogenase | Cyanation of (S)-4-chloro-3-hydroxybutanoate | >99 | High (aqueous conditions) |
Nitrilase Desymmetrization | Hydrolysis of 3-hydroxyglutaronitrile | 99 | High (100% theoretical yield) |
Ethyl (3R)-4-cyano-3-hydroxybutanoate serves as the foundational chiral building block for the side chain of atorvastatin (Lipitor®), a blockbuster HMG-CoA reductase inhibitor that reduces LDL cholesterol synthesis. Its structural equivalence to the C5-C8 fragment of 3-hydroxy-3-methylglutaryl-coenzyme A enables precise inhibition of the enzymatic binding site. In the synthetic pathway, the nitrile group is hydrolyzed to a carboxylic acid, and the hydroxy moiety participates in lactonization or condensation reactions to form the pharmacologically active dihydroxy acid moiety of atorvastatin. This intermediate’s enantiopurity is critical: Impurities exceeding 0.5% in the (S)-enantiomer can compromise drug efficacy and safety, necessitating processes yielding >99.9% enantiomeric excess in commercial manufacturing [3] [7] [10].
Beyond atorvastatin, this compound facilitates access to statin analogues like rosuvastatin via structural derivatization. Its cyano and ester functionalities permit conversion to amine, carboxylic acid, or amide derivatives, enabling modular construction of side-chain variants. For instance, hydrogenation yields ethyl (3R)-4-amino-3-hydroxybutanoate, a precursor for carnitine biosynthesis modulators. The operational flexibility of this synthon is evidenced in multiton-scale pharmaceutical production, where biocatalytic routes (e.g., Codexis’ ketoreductase-HHDH cascade) achieve volumetric productivities exceeding 50 g/L, underscoring its industrial indispensability [4] [8] [10].
Table 3: Pharmaceutical Applications of Ethyl (3R)-4-cyano-3-hydroxybutanoate
Drug/Target | Role of Intermediate | Key Transformation | Biocatalytic Route Efficiency |
---|---|---|---|
Atorvastatin (Lipitor®) | Side-chain precursor | Nitrile hydrolysis → Lactonization | >99% enantiomeric excess; 50 g/L |
Rosuvastatin | Analogous side-chain synthesis | Stereoselective alkylation | Compatible with existing processes |
L-Carnitine | Source of (R)-4-amino-3-hydroxybutanoate | Nitrile reduction → Hydrolysis | High enantiopurity maintained |
(R)-4-Amino-3-hydroxybutanoic acid | Direct therapeutic target | Catalytic hydrogenation | >98% yield after optimization |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: